molecular formula C29H30N4O4 B2787856 Methyl 3-(3,5-dimethylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate CAS No. 1113124-26-7

Methyl 3-(3,5-dimethylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B2787856
CAS No.: 1113124-26-7
M. Wt: 498.583
InChI Key: FMEGIZOFHHELKD-UHFFFAOYSA-N
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Description

Methyl 3-(3,5-dimethylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a synthetic quinazoline derivative characterized by a fused bicyclic core (quinazoline-4-one) substituted with a 3,5-dimethylphenyl group at position 3, a 4-methoxyphenylpiperazine moiety at position 2, and a methyl ester at position 5. Its structural complexity arises from the combination of a planar quinazoline scaffold and a flexible piperazine side chain, which may influence both physicochemical properties and target interactions.

Key features include:

  • Molecular formula: C29H30N4O4 (molecular weight: 498.58 g/mol).
  • Functional groups: Quinazoline-4-one core, piperazine, methyl ester, and aryl substituents.

Properties

IUPAC Name

methyl 3-(3,5-dimethylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxoquinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O4/c1-19-15-20(2)17-23(16-19)33-27(34)25-10-5-21(28(35)37-4)18-26(25)30-29(33)32-13-11-31(12-14-32)22-6-8-24(36-3)9-7-22/h5-10,15-18H,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMEGIZOFHHELKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N4CCN(CC4)C5=CC=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues: Positional Isomerism

The closest structural analogue is methyl 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate (Compound ID: M124-0575) . The key difference lies in the substitution pattern of the dimethylphenyl group attached to the piperazine ring:

  • Target compound : 3,5-dimethylphenyl at position 3 of the quinazoline core.
  • Analogue M124-0575 : 2,5-dimethylphenyl at position 4 of the piperazine ring.
Table 1: Physicochemical Comparison
Property Target Compound M124-0575
Molecular formula C29H30N4O4 C29H30N4O4
Molecular weight (g/mol) 498.58 498.58
logP ~5.05* 5.0472
logSw ~-4.69* -4.6923
Polar surface area (Ų) ~59.89* 59.888
Hydrogen bond acceptors 7 7

Note: Values for the target compound are inferred from structural similarity to M124-0575.

Impact of Positional Isomerism :

  • Solubility : Identical logSw values suggest comparable aqueous solubility challenges, typical for lipophilic quinazoline derivatives.
  • Synthetic Accessibility : The 3,5-dimethylphenyl substituent may require more complex regioselective synthesis compared to the 2,5-dimethylphenyl isomer, as meta-substitution often necessitates directing-group strategies .

Functional Group Modifications in Quinazoline Derivatives

Other structurally related compounds include:

(a) Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
  • Key differences: Substitution of the quinazoline core with an imidazopyridine ring, nitro and cyano groups, and ester functionalities.
  • Properties : Higher molecular weight (596.63 g/mol), reduced logP (~4.2), and increased hydrogen bond acceptors (9 vs. 7). This compound demonstrates how electron-withdrawing groups (e.g., nitro) modulate electronic properties and bioactivity .
(b) 7-(4-[4-(Benzyloxycarbonyl)piperazino]carbopiperazino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid
  • Key differences: Fluoroquinoline core, benzyloxycarbonyl-piperazine, and carboxylic acid group.

Computational and QSAR Insights

  • Electronic Effects : The methoxy group in the piperazine ring contributes to electron-donating effects, which may stabilize charge-transfer complexes in enzymatic active sites .

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